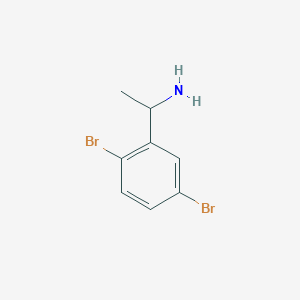
1-(2,5-Dibromophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dibromophenyl)ethanamine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an ethanamine group
Preparation Methods
The synthesis of 1-(2,5-Dibromophenyl)ethanamine typically involves the bromination of phenyl ethanamine. One common method includes the reaction of phenyl ethanamine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the dibrominated product .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, concentration, and reaction time, to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(2,5-Dibromophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2,5-Dibromophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its dibrominated structure makes it a versatile intermediate for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its structure-activity relationship is of particular interest in medicinal chemistry.
Mechanism of Action
The mechanism by which 1-(2,5-Dibromophenyl)ethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2,5-Dibromophenyl)ethanamine can be compared with other similar compounds, such as:
2-(2,4-Dibromophenyl)ethanamine: This compound has bromine atoms at different positions on the phenyl ring, which may result in different chemical and biological properties.
4-Bromo-2,5-dimethoxyphenethylamine: This compound contains additional methoxy groups, which can significantly alter its reactivity and interactions with biological targets.
Properties
CAS No. |
634149-48-7 |
|---|---|
Molecular Formula |
C8H9Br2N |
Molecular Weight |
278.97 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 |
InChI Key |
VWIJODSEAQBYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















